molecular formula C26H16N2O6 B5208294 3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid

3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid

Cat. No.: B5208294
M. Wt: 452.4 g/mol
InChI Key: ZDTGIQYQWRFVRH-UHFFFAOYSA-N
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Description

3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid is a complex organic compound featuring multiple functional groups, including a pyridine ring, an isoindoline moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione with 4-hydroxybenzoic acid under specific conditions to form the desired product. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects at the cellular or organismal level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties .

Properties

IUPAC Name

3-[4-(1,3-dioxo-2-pyridin-2-ylisoindol-5-yl)oxyphenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O6/c29-24-21-12-11-20(15-22(21)25(30)28(24)23-6-1-2-13-27-23)34-18-9-7-17(8-10-18)33-19-5-3-4-16(14-19)26(31)32/h1-15H,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTGIQYQWRFVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)OC5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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